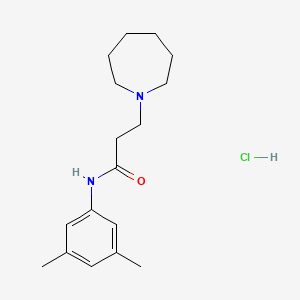
3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride
Descripción general
Descripción
3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride, also known as AZD8055, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase. mTOR is a crucial regulator of cell growth, metabolism, and autophagy, making it an attractive target for cancer therapy.
Mecanismo De Acción
3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride targets the mTOR kinase, which plays a critical role in regulating cell growth and metabolism. mTOR exists in two complexes, mTORC1 and mTORC2, which have different downstream targets and functions. 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride inhibits both mTORC1 and mTORC2, leading to a decrease in protein synthesis, cell proliferation, and survival. Furthermore, 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has been shown to induce autophagy, a process by which cells degrade and recycle their own components, which can lead to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has been shown to have other biochemical and physiological effects. For example, 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has several advantages as a research tool. It is a potent and selective inhibitor of mTOR, making it a valuable tool for studying the role of mTOR in various cellular processes. Additionally, 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has been extensively studied in preclinical and clinical trials, making it a well-characterized compound. However, there are also limitations to using 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride in lab experiments. For example, 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has poor solubility in aqueous solutions, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride. One area of interest is identifying biomarkers that can predict response to 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride therapy. Additionally, there is interest in developing more potent and selective mTOR inhibitors that can overcome the limitations of 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride. Finally, there is interest in exploring the potential use of 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride in combination with other therapies, such as immunotherapy, to improve cancer treatment outcomes.
In conclusion, 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride is a small molecule inhibitor that targets the mTOR kinase and has shown promising results in preclinical and clinical trials for cancer therapy. It has also been studied for its potential use in treating other diseases, such as diabetes and neurodegenerative disorders. While 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has several advantages as a research tool, there are also limitations to its use. Future research on 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride will focus on identifying biomarkers, developing more potent and selective mTOR inhibitors, and exploring combination therapy options.
Aplicaciones Científicas De Investigación
3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has been extensively studied in preclinical and clinical trials for cancer therapy. It has shown promising results in inhibiting the growth of various cancer cells, including breast cancer, prostate cancer, and glioblastoma. 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy option. Additionally, 3-(1-azepanyl)-N-(3,5-dimethylphenyl)propanamide hydrochloride has been studied for its potential use in treating other diseases, such as diabetes and neurodegenerative disorders.
Propiedades
IUPAC Name |
3-(azepan-1-yl)-N-(3,5-dimethylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-14-11-15(2)13-16(12-14)18-17(20)7-10-19-8-5-3-4-6-9-19;/h11-13H,3-10H2,1-2H3,(H,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDDLUJXJROUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCN2CCCCCC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-yl)-N-(3,5-dimethylphenyl)propanamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,4-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942398.png)
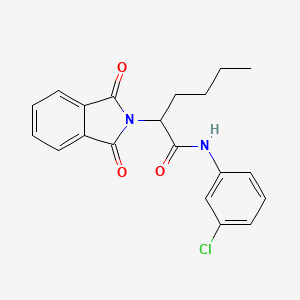
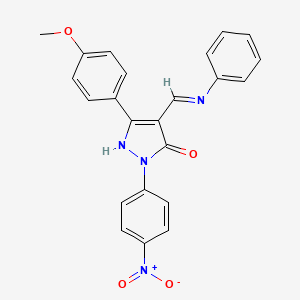
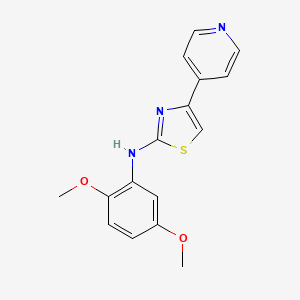
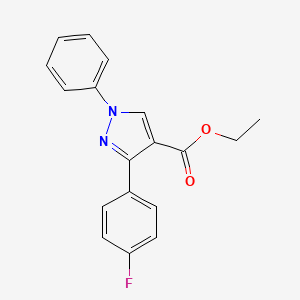
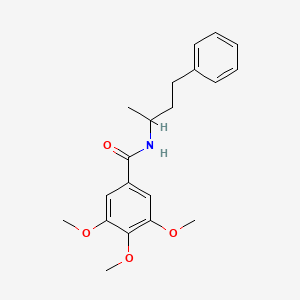
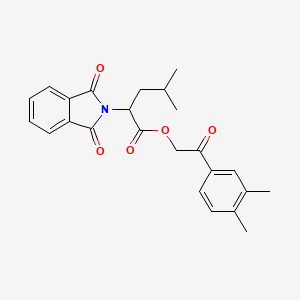

![(3-isopropoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone](/img/structure/B3942444.png)
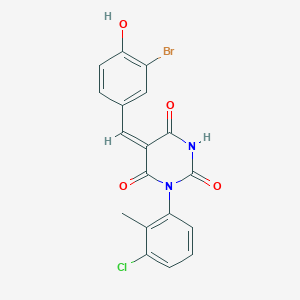
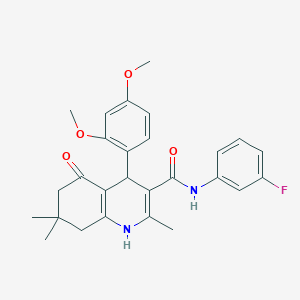
![6-{[(4-acetylphenyl)amino]carbonyl}-4-chloro-3-cyclohexene-1-carboxylic acid](/img/structure/B3942476.png)
![2-{[(butylamino)carbonyl]amino}-N-phenylbenzamide](/img/structure/B3942485.png)
![2-(3-fluorophenyl)-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B3942487.png)